molecular formula C14H13N5O B14914270 N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14914270
M. Wt: 267.29 g/mol
InChI Key: RMJGHPWBFYSYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a methyl group at position 7 and a benzylcarboxamide moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive triazolopyrimidine derivatives, which exhibit diverse pharmacological activities, including antiviral, antimalarial, and enzyme inhibitory properties .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c1-10-7-8-15-14-17-12(18-19(10)14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20)

InChI Key

RMJGHPWBFYSYGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)NCC3=CC=CC=C3

solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production. Additionally, late-stage functionalization of the triazolopyrimidine core can be performed to introduce various functional groups, enhancing the compound’s utility in different applications .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several key chemical transformations due to its heterocyclic and carboxamide functionalities.

Nucleophilic Substitution
The nitrogen atoms in the triazole and pyrimidine rings act as nucleophiles, reacting with electrophiles like chlorides or carbonyl chlorides . For example, the carboxamide group can participate in substitution reactions under basic conditions .

Oxidation Reactions
Substituents such as methyl or benzyl groups may undergo oxidation, though specific conditions depend on the compound’s structure .

Cross-Coupling Reactions
If appropriate functional groups (e.g., halides) are present, the compound could participate in Suzuki-Miyaura or Stille coupling reactions .

Cyclization
Carboxylic acid derivatives (e.g., 15 , 24 ) can undergo cyclization to form tricyclic structures. For instance, acid 15 cyclizes in acetic anhydride to form 18 .

Reaction Mechanisms

Cyclocondensation
The β-diketone reacts with 3,5-diaminotriazole via nucleophilic attack, followed by cyclodehydration to form the triazolo-pyrimidine core .

Coupling via Carbonyl Chlorides
The carboxylic acid is chlorinated to an acyl chloride, which then reacts with benzylamine in a nucleophilic acyl substitution reaction .

Substitution on Aromatic Rings
The benzyl group attached to the carboxamide can undergo further reactions, such as alkylation or aylation, depending on the substituent’s reactivity .

Reaction Conditions and Analytical Data

Reaction Conditions Key Analytical Data
CyclocondensationAcetic acid, reflux, 3–4 hoursIR: C=O stretch at ~1679 cm⁻¹
CouplingK₂CO₃, acetone, reflux, 10 hours¹H NMR: δ 2.75 (s, CH₃), 5.33 (s, N-CH₂), 7.26–7.43 (m, phenyl-H)
CyclizationAcetic anhydride, 100 °CHRMS: [M + H]⁺ at m/z 302 for analogous compounds

Scientific Research Applications

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to the modulation of various biological pathways, such as the inhibition of kinase activity, which is crucial in the regulation of cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Substitution Patterns

Position 7 Substituents
  • Methyl vs. Phenyl Groups: The 7-methyl substitution in the target compound contrasts with analogs like N-(3,4-dihydroxyphenyl)-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (19g), which retains a methyl at position 7 but introduces a phenyl group at position 4.
  • Methyl vs. Trifluoromethyl Groups :
    In antimalarial studies, 7-trifluoromethyl-substituted triazolopyrimidines (e.g., 5-methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine ) showed reduced activity compared to methyl analogs, suggesting steric or electronic incompatibility with Plasmodium falciparum targets .
Position 2 Carboxamide Variations
  • Benzyl vs. Aryl Substituents: The benzyl group in the target compound differs from N-(3-chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96), where a chlorophenyl and methylaminomethyl group enhance interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . The benzyl moiety may improve blood-brain barrier penetration in neurological targets .
  • Carboxamide vs. Sulfonamide :
    Herbicidal triazolopyrimidine sulfonamides (e.g., 5,7-dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide ) exhibit potent acetolactate synthase (ALS) inhibition, whereas carboxamide derivatives like the target compound are less likely to act as herbicides due to reduced hydrogen-bonding capacity .
Antiviral Activity
  • HIV-1 Inhibition :
    Compound 19g (N-(3,4-dihydroxyphenyl)-7-methyl-5-phenyl-triazolopyrimidine-2-carboxamide) demonstrated HIV-1 inhibition, with the dihydroxyphenyl group critical for binding to viral integrase. The benzyl substitution in the target compound may alter binding kinetics due to increased lipophilicity .
Antimalarial Activity
  • PfDHODH Inhibition: Chlorophenyl-substituted triazolopyrimidines (e.g., N-(3-chlorophenyl)-5-methyl-2-((dimethylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (94)) showed IC₅₀ values in the micromolar range against PfDHODH. The absence of a chlorophenyl group in the target compound suggests divergent mechanisms .
Enzyme Inhibition
  • Cathepsin Inhibition :
    Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., N-butylcarboxamide 5a ) inhibited cathepsin K (IC₅₀ ~25 µM), highlighting the role of carboxamide substituents in protease binding. The benzyl group in the target compound may similarly modulate selectivity .

Biological Activity

N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention for their diverse biological activities, including anticancer and anticonvulsant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the triazolo-pyrimidine core. Its chemical formula is C15H17N5OC_{15}H_{17}N_5O, and it features a benzyl group at the 2-position and a methyl group at the 7-position of the triazole ring.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Evaluation : A series of compounds were tested against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these, certain derivatives showed IC50 values indicating potent activity:
    • H12 : IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7) were reported, outperforming the positive control drug 5-FU .

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of ERK Signaling Pathway : The compound significantly inhibits the phosphorylation levels of key proteins involved in cell signaling such as ERK1/2 and AKT. This inhibition leads to:
    • Induction of apoptosis in cancer cells.
    • Cell cycle arrest at the G2/M phase .

3. Anticonvulsant Activity

In addition to its anticancer properties, derivatives of triazolo-pyrimidines have also been investigated for their anticonvulsant potential:

  • Maximal Electroshock Seizure Test : Studies involving similar triazolo-pyrimidine compounds indicated effective anticonvulsant activity in animal models . Although specific data for this compound is limited, its structural analogs suggest a promising profile.

Data Table: Biological Activity Summary

Activity TypeCell Line / ModelIC50 Value (µM)Mechanism
AnticancerMGC-8039.47ERK pathway inhibition
AnticancerHCT-1169.58Apoptosis induction
AnticancerMCF-713.1G2/M phase arrest
AnticonvulsantMES ModelNot specifiedPotential based on analogs

Case Studies and Research Findings

Several studies have explored the biological properties of related compounds within the triazolo-pyrimidine class:

  • Study on Indole Derivatives : Research highlighted that compounds linked to indole fragments exhibited enhanced antiproliferative activities by targeting tubulin polymerization and inducing apoptosis in cancer cells .
  • Pharmacophore Mapping : Another study indicated that certain pyrazolo derivatives could effectively bind to mitogen-activated protein kinases (MAPKs), suggesting a broader potential for these compounds in inflammatory conditions as well as cancer therapy .

Q & A

Q. Advanced

  • MetaSite : Predicts Phase I/II metabolism sites (e.g., N-demethylation of N-benzyl groups) .
  • CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms using MOE or Schrödinger .
  • ADMET profiling : Use SwissADME to estimate bioavailability (%F >30) and P-gp efflux ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.